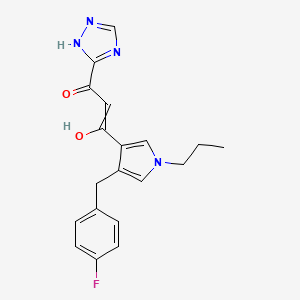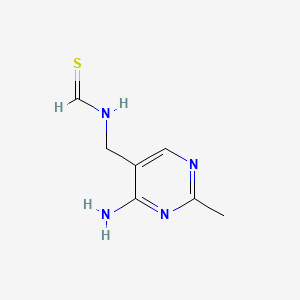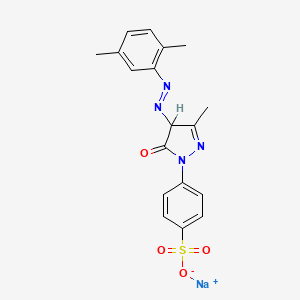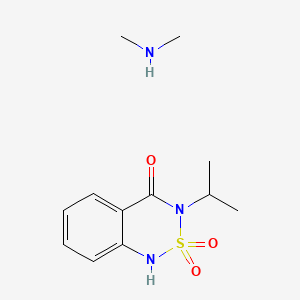
3beta-((2,6-Dideoxy-3-O-methyl-D-arabino-hexopyranosyl)oxy)-14beta,21-epoxy-2beta-hydroxypregn-5-en-19-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
zinc distearate . This compound is a zinc salt of stearic acid, commonly used in various industrial applications. It is known for its hydrophobic properties and is often utilized as a lubricant, release agent, and anti-caking agent in different manufacturing processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc distearate is typically synthesized through the reaction of zinc oxide with stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZnO+2C17H35COOH→Zn(C17H35COO)2+H2O
Industrial Production Methods: In industrial settings, zinc distearate is produced by heating a mixture of zinc oxide and stearic acid. The reaction is typically conducted at elevated temperatures to facilitate the formation of zinc distearate. The product is then purified and processed into the desired form, such as powder or granules .
Types of Reactions:
Oxidation: Zinc distearate can undergo oxidation reactions, particularly when exposed to high temperatures or strong oxidizing agents.
Reduction: Reduction reactions involving zinc distearate are less common but can occur under specific conditions.
Substitution: Zinc distearate can participate in substitution reactions, where the stearate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Zinc oxide, stearic acid derivatives.
Reduction: Zinc metal, reduced stearic acid derivatives.
Substitution: Various substituted zinc compounds.
Wissenschaftliche Forschungsanwendungen
Zinc distearate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and esterification.
Biology: Employed in the formulation of pharmaceuticals and cosmetics due to its non-toxic and biocompatible nature.
Medicine: Utilized in the production of medical devices and drug delivery systems.
Industry: Acts as a lubricant and release agent in the manufacturing of plastics, rubber, and other materials.
Wirkmechanismus
The mechanism of action of zinc distearate involves its interaction with various molecular targets and pathways. In industrial applications, it functions as a lubricant by reducing friction between surfaces. In biological systems, zinc distearate can interact with cell membranes and proteins, influencing their structure and function. The hydrophobic nature of zinc distearate allows it to form protective barriers and enhance the stability of formulations .
Vergleich Mit ähnlichen Verbindungen
Calcium Stearate: Another metal stearate with similar properties but different metal ion.
Magnesium Stearate: Commonly used in pharmaceuticals as a lubricant.
Aluminum Stearate: Used as a thickening agent in various applications.
Comparison:
Zinc Distearate vs. Calcium Stearate: Zinc distearate has better thermal stability and is more effective as a release agent.
Zinc Distearate vs. Magnesium Stearate: Zinc distearate provides superior lubrication properties.
Zinc Distearate vs. Aluminum Stearate: Zinc distearate is less reactive and more suitable for applications requiring inertness.
Eigenschaften
CAS-Nummer |
560-52-1 |
|---|---|
Molekularformel |
C28H42O7 |
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
(1S,2R,7R,8S,10S,11S,14R,15R)-8-hydroxy-7-[(4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-methyl-18-oxapentacyclo[13.3.2.01,14.02,11.05,10]icos-4-ene-10-carbaldehyde |
InChI |
InChI=1S/C28H42O7/c1-16-25(31)23(32-3)13-24(34-16)35-22-12-18-4-5-20-19(27(18,15-29)14-21(22)30)7-9-26(2)17-6-10-28(20,26)33-11-8-17/h4,15-17,19-25,30-31H,5-14H2,1-3H3/t16-,17-,19+,20-,21+,22-,23-,24?,25-,26-,27-,28+/m1/s1 |
InChI-Schlüssel |
DGKMUONTFGAQQH-INYBEGEPSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H](CC(O1)O[C@@H]2CC3=CC[C@@H]4[C@@H]([C@]3(C[C@@H]2O)C=O)CC[C@]5([C@]46CC[C@@H]5CCO6)C)OC)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC3=CCC4C(C3(CC2O)C=O)CCC5(C46CCC5CCO6)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















